molecular formula C6H4FN3O B13674298 5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one

5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B13674298
M. Wt: 153.11 g/mol
InChI Key: DBIAJBSEOIVDQM-UHFFFAOYSA-N
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Description

5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of a fluorine atom at the 5th position and an imidazo[4,5-b]pyridin-2(3H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-aminopyridine with formamide, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets. Additionally, it can interfere with cellular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties. This fluorine substitution enhances its metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a valuable compound in drug development .

Properties

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

5-fluoro-1,3-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C6H4FN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11)

InChI Key

DBIAJBSEOIVDQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)F

Origin of Product

United States

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